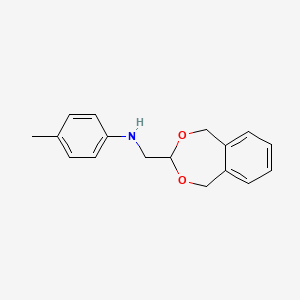
(4-甲基哌嗪-1-基)(4-硝基苯基)甲酮
概述
描述
“(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” is a chemical compound with the empirical formula C12H15N3O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” can be represented by the SMILES string [O-]N+C(N2CCN©CC2)=O)=O . The InChI key for this compound is YRQBFQMVTVLQGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” is a solid substance . Its molecular weight is 249.27 .科学研究应用
新型酰胺的合成
Koroleva 等人 (2011) 在有机化学领域的研究涉及含有 N-甲基哌嗪片段的新型羧酸酰胺的合成。这项研究提供了对与 (4-甲基哌嗪-1-基)(4-硝基苯基)甲酮相关的化合物的化学反应和性质的见解,展示了其在合成具有潜在药物开发应用的复杂有机化合物中的潜力 (Koroleva, Gusak, Ignatovich, 和 Ermolinskaya,2011)。
哌嗪类似物的生物活性
Nagaraj 等人 (2018) 在 2018 年的一项研究中探讨了哌嗪三唑类似物的生物活性。他们由 5-甲基-1-苯基-1H1,2,3-三唑-4-羧酸和 1-芳基哌嗪合成了一系列新的新型化合物,其中一些化合物对人类病原菌表现出显着的抗菌活性。这项研究证明了 (4-甲基哌嗪-1-基)(4-硝基苯基)甲酮相关化合物在开发新的抗菌剂中的潜力 (Nagaraj, Srinivas, 和 Rao,2018)。
抗真菌剂的合成
吕等人 (2013) 进行了关于新型 (1-芳基甲基-3-芳基-1H-吡唑-5-基)(4-芳基哌嗪-1-基)甲酮衍生物合成的研究。他们发现这些化合物中的某些苯基对抗真菌活性有希望的作用。这突出了 (4-甲基哌嗪-1-基)(4-硝基苯基)甲酮衍生物在开发新的抗真菌药物中的作用 (吕,王,丁,王,赵,和左,2013)。
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRXCSPRJVBXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352008 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
CAS RN |
21091-98-5 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)



![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)






